molecular formula C10H14O7S2 B14447553 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid CAS No. 76947-48-3

5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid

Cat. No.: B14447553
CAS No.: 76947-48-3
M. Wt: 310.3 g/mol
InChI Key: LRFJIDXZHOSFQO-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid is an organic compound with a complex structure that includes a butan-2-yl group, a hydroxy group, and two sulfonic acid groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Butan-2-yl)-4-hydroxybenzene-1,3-disulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

76947-48-3

Molecular Formula

C10H14O7S2

Molecular Weight

310.3 g/mol

IUPAC Name

5-butan-2-yl-4-hydroxybenzene-1,3-disulfonic acid

InChI

InChI=1S/C10H14O7S2/c1-3-6(2)8-4-7(18(12,13)14)5-9(10(8)11)19(15,16)17/h4-6,11H,3H2,1-2H3,(H,12,13,14)(H,15,16,17)

InChI Key

LRFJIDXZHOSFQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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